molecular formula C20H23N3O7 B11966584 N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B11966584
M. Wt: 417.4 g/mol
InChI Key: WRAFTPDVHFGIHS-LSHDLFTRSA-N
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Description

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23N3O7/c1-27-14-7-5-6-12(18(14)25)10-22-23-17(24)11-21-20(26)13-8-15(28-2)19(30-4)16(9-13)29-3/h5-10,25H,11H2,1-4H3,(H,21,26)(H,23,24)/b22-10+

InChI Key

WRAFTPDVHFGIHS-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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